苦丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kutkin is a pharmacologically active compound found in Picrorhiza kurroa, a plant traditionally known as kutki . It is known for its intense bitter taste and is a reputed remedy for the treatment of liver diseases in Ayurveda . Kutkin is a mixture of two molecules, the irioid glycosides known as picroside I and picroside II .

Synthesis Analysis

The chemical composition of Picrorhiza kurroa has been studied, and the active constituents are a group of iridoid glycosides known as picrosides and kutkosides . The mechanism of action of kutkins is the same as that of silymarin, an active constituent and hepatoprotective constituent of Silybum marianum .Chemical Reactions Analysis

Kutkin exhibits hepatoprotective properties, which are mainly due to the suppression of xanthine oxidase inhibitors, metal-ion chelators, oxygen anion generation, free radical scavenging, and anti-lipid peroxidation .科学研究应用

保肝活性:苦丁表现出显着的保肝活性,可能比已知护肝化合物水飞蓟素更有效。这种活性使其成为传统阿育吠陀中治疗肝病的宝贵药物 (Akbar,2011)。

苦参中的遗传多样性:苦丁是苦参种群遗传多样性研究中的关键成分。这些研究使用 SSR 和细胞色素 P-450 等 DNA 标记来评估不同地理位置的遗传变异 (Katoch、Hussain 和 Ahuja,2013)。

对鬼笔环柄菇的保护作用:苦丁显着提高了小鼠在摄入致命剂量的鬼笔环柄菇(一种剧毒蘑菇)后的存活率,表明其在治疗此类中毒方面的潜力。其疗效与另一种保护剂水飞蓟宾相当 (Floersheim、Bieri、Koenig 和 Pletscher,1990)。

苦丁定量分析技术:各种研究已经开发出定量分析苦参中苦丁含量的方法,例如高效薄层色谱 (HPTLC),强调了准确有效测定制药和草药制剂中苦丁含量的必要性 (Jadhao、Bhusari、Shrikhande、Ghormade 和 Shrikhande,2009)。

抗炎活性:已证明苦丁以及苦参的其他成分,如苦味素-1 和苦糖苷,在各种模型中表现出抗炎活性。这种活性已在关节炎和水肿等情况下观察到,没有任何相关的镇痛、解热或致溃疡作用 (Singh、Bani、Singh、Khajuria、Sharma、Gupta 和 Banerjee,1993)。

生物技术生产替代方案:由于苦参过度采收和濒危,研究人员一直在研究生产苦丁的生物技术方法。这包括使用农杆菌介导的“毛根”培养,这提供了一种可持续且有效的方法来生产苦丁和其他植物分子 (Srivastava 和 Srivastava,2016)。

抗氧化活性:已经探索了苦丁的抗氧化潜力,证明了其清除自由基的能力。这表明在氧化应激发挥作用的疾病治疗中具有潜在应用 (Bhandari、Kumar、Singh 和 Ahuja,2010)。

在阿尔茨海默病治疗中的潜力:苦丁已被确定为调节分泌酶的一种潜在植物化学物质,这与阿尔茨海默病的治疗相关。这表明其在开发阿尔茨海默病治疗剂中的潜在用途 (Anthwal,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

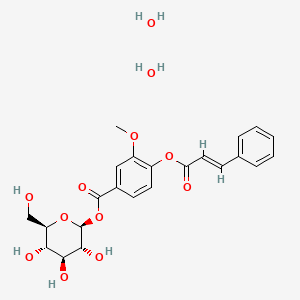

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQHIDJSCQWBB-QHJBZRDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kutkin | |

CAS RN |

12708-05-3 |

Source

|

| Record name | Kutkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)